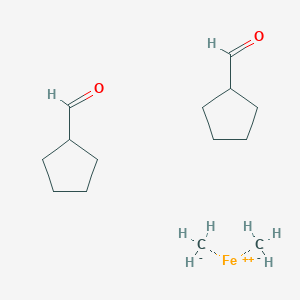
Carbanide;cyclopentanecarbaldehyde;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Another method involves the oxidation of 1,1’-ferrocenedimethanol using oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). This approach provides an alternative route to obtain 1,1’-Ferrocenedicarboxaldehyde with high purity .
Industrial Production Methods
While specific industrial production methods for 1,1’-Ferrocenedicarboxaldehyde are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: 1,1’-Ferrocenedimethanol
Substitution: Substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,1’-Ferrocenedicarboxaldehyde has found applications in various scientific research fields:
Biology: The compound has been explored for its potential as a redox-active probe in biological systems.
Medicine: Research has investigated its use in drug delivery systems and as a potential anticancer agent.
Industry: It is utilized in the development of advanced materials, including conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-based applications. In biological systems, it can interact with cellular redox processes, potentially influencing oxidative stress and redox signaling pathways .
Comparación Con Compuestos Similares
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedimethanol: This derivative has hydroxymethyl groups instead of formyl groups.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C14H26FeO2 |
|---|---|
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
carbanide;cyclopentanecarbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H10O.2CH3.Fe/c2*7-5-6-3-1-2-4-6;;;/h2*5-6H,1-4H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
ONJFMGLHFAAOCJ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)
![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)
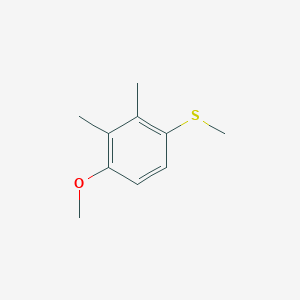

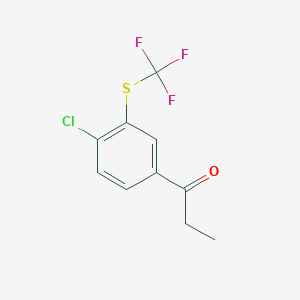
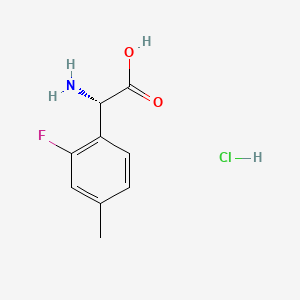
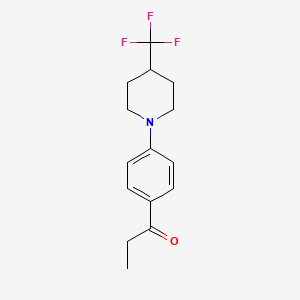

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
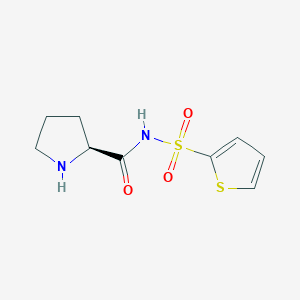
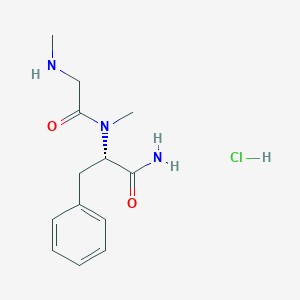
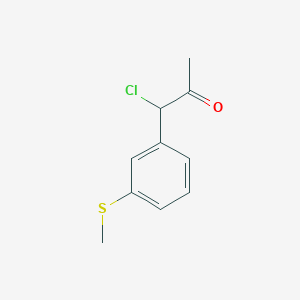
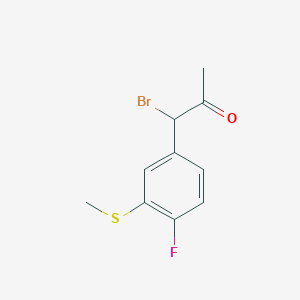
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
